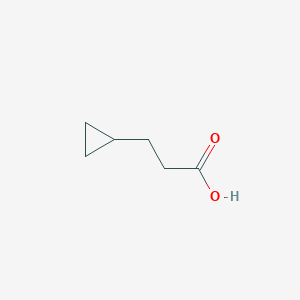

3-cyclopropylpropanoic Acid

説明

3-Cyclopropylpropanoic acid (CAS varies; e.g., 683218-80-6) is a carboxylic acid derivative featuring a cyclopropane ring attached to the third carbon of a propanoic acid backbone. It is synthesized via α-alkylation of acetic acid with bromomethylcyclopropane using lithium diisopropylamide (LDA) as a base . Structural characterization via NMR, IR, and MS confirms its identity . The cyclopropane ring introduces steric strain and conformational rigidity, making it valuable in medicinal chemistry and organic synthesis.

特性

IUPAC Name |

3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZZCMKWRAVJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374125 | |

| Record name | 3-cyclopropylpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5618-03-1 | |

| Record name | 3-cyclopropylpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclopropylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Cyclopropylpropanoic Acid can be synthesized through various methods. One common synthetic route involves the hydrogenation of ethyl 3-cyclopropylacrylate. The process includes the following steps :

Hydrogenation: Ethyl 3-cyclopropylacrylate is hydrogenated in the presence of a palladium-carbon catalyst at room temperature and normal pressure.

Hydrolysis: The resulting product is then hydrolyzed using sodium hydroxide in a mixture of methanol, tetrahydrofuran, and water at 80°C for 3.5 hours.

Acidification and Extraction: The mixture is acidified with hydrochloric acid and extracted with chloroform to obtain 3-Cyclopropylpropanoic Acid.

Industrial Production Methods: Industrial production of 3-Cyclopropylpropanoic Acid typically involves the use of cyclopropanecarboxaldehyde as a starting material. This compound undergoes a Wittig reaction with triethyl phosphonoacetate to yield 3-cyclopropyl-ethyl .

化学反応の分析

Types of Reactions: 3-Cyclopropylpropanoic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo substitution reactions, particularly at the cyclopropyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces halogenated derivatives.

科学的研究の応用

Biological Applications

1. Antiviral Activity:

Recent studies have highlighted the potential of 3-cyclopropylpropanoic acid derivatives as antiviral agents. For instance, a derivative of this compound was evaluated for its inhibitory effects against influenza viruses, demonstrating significant antiviral activity with low cytotoxicity levels (IC50 = 4.73 µg/mL) . This suggests that modifications to the cyclopropyl structure could enhance the efficacy of antiviral drugs.

2. Anticancer Properties:

Research indicates that 3-cyclopropylpropanoic acid exhibits cytotoxic effects on various cancer cell lines, particularly melanoma. In vitro studies revealed that this compound induces apoptosis through mechanisms involving reactive oxygen species generation and mitochondrial membrane potential disruption . The compound's ability to influence cell cycle dynamics positions it as a promising candidate in cancer therapy.

3. Neuroprotective Effects:

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its structural features allow it to interact with neurotransmitter systems, potentially offering protective effects against neuronal damage . Further exploration in this area could lead to new treatments for conditions like Alzheimer's disease.

Case Studies

作用機序

The mechanism of action of 3-Cyclopropylpropanoic Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyclopropyl group plays a crucial role in its binding affinity and specificity towards target proteins .

類似化合物との比較

Key Observations :

- Cyclopropane vs. Phenyl: The cyclopropane group in 3-cyclopropylpropanoic acid introduces higher ring strain and conformational constraints compared to the planar phenyl group in 3-phenylpropanoic acid. This strain enhances reactivity in cyclopropane-bearing derivatives .

- Functional Group Positioning : β-Cyclopropylacrylic acid’s α,β-unsaturation facilitates conjugation, whereas 2-cyclopropyl-2-oxoacetic acid’s ketone group enables nucleophilic reactions .

Physicochemical Properties

Key Observations :

- Boiling Points: The cyclopropane derivatives exhibit higher boiling points than 3-phenylpropanoic acid due to increased molecular rigidity and dipole interactions.

- Solubility: 3-Cyclopropylpropanoic acid’s solubility in ethers aligns with its use in synthetic organic reactions under anhydrous conditions .

Key Observations :

- Medicinal Chemistry: 3-Cyclopropylpropanoic acid derivatives show promise in antiviral research (e.g., MPI19c inhibits viral proteases) .

- Peptide Synthesis: Boc- and Cbz-protected derivatives (e.g., CAS 683218-80-6) are critical for amino acid protection strategies .

生物活性

3-Cyclopropylpropanoic acid (3-CPP) is an amino acid derivative characterized by the presence of a cyclopropyl group, which imparts unique biological properties to the compound. This article delves into the biological activity of 3-CPP, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C6H10O2

- Molecular Weight : 114.15 g/mol

- Structural Features : The cyclopropyl group attached to the propanoic acid backbone significantly alters the steric and electronic properties of the molecule, enhancing its interactions with biological targets.

Synthesis Methods

3-Cyclopropylpropanoic acid can be synthesized through various methods, including:

- α-Alkylation of Acetic Acid : This method involves alkylating acetic acid to introduce the cyclopropyl moiety.

- Cyclopropanation Reactions : Utilizing diazo compounds or other reagents to form the cyclopropyl group on the propanoic acid backbone.

The biological activity of 3-CPP is attributed to its interaction with various molecular targets, including enzymes and receptors. The unique cyclopropyl structure enhances binding affinity and specificity, leading to diverse biological effects:

- Enzyme Modulation : Studies indicate that 3-CPP can inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting neurotransmitter levels in the central nervous system .

- Anticancer Properties : Research has demonstrated that 3-CPP exhibits cytotoxic effects against various cancer cell lines, including melanoma. It induces apoptosis and autophagy through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential loss .

Case Studies

- Cytotoxicity in Melanoma : A study reported that 3-CPP was one of the most cytotoxic compounds isolated from O. paniculata, showing promising in vitro activity against melanoma cell lines. The compound's ability to induce apoptosis was linked to its structural properties .

- Neuropharmacological Potential : Another investigation highlighted the potential of 3-CPP as a modulator of neurotransmitter systems, suggesting applications in treating neurological disorders such as depression and anxiety by inhibiting aminotransferases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-cyclopropylpropanoic acid | Cyclopropyl group on beta carbon | Potential neurotransmitter modulator |

| Cyclopropylalanine | Cyclopropyl group on alpha carbon | Used in protein synthesis studies |

| Gabapentin | Structurally similar to GABA | Known for its anticonvulsant properties |

The distinct cyclopropyl moiety in 3-CPP differentiates it from other amino acids and derivatives, contributing to its unique pharmacological profiles.

Research Findings

Recent studies have focused on elucidating the pharmacological potential of 3-CPP:

- Neurotransmitter Regulation : The compound has been shown to interact with GABAergic pathways, suggesting its role in modulating neuronal activity.

- Antiviral Activity : Preliminary findings indicate that derivatives of 3-CPP may exhibit antiviral properties, particularly against influenza viruses, highlighting its versatility in therapeutic applications .

Q & A

What are the established synthetic routes for 3-cyclopropylpropanoic acid, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of 3-cyclopropylpropanoic acid (CAS 5618-03-1) is typically achieved via α-alkylation of acetic acid derivatives. A validated protocol involves reacting cyclopropane-containing precursors with malonic acid or alkyl halides under controlled conditions. For example, Barczak and Jarvo’s method employs a two-step alkylation and hydrolysis sequence to achieve ~75% yield (Figure 3 in ) . Optimization strategies include:

- Temperature control : Maintaining ≤40°C during cyclopropane ring formation to prevent decomposition.

- Catalyst selection : Using palladium or nickel catalysts to enhance regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol to isolate the product.

How can researchers ensure structural fidelity and purity of 3-cyclopropylpropanoic acid during synthesis?

Methodological Answer:

Post-synthesis characterization requires a multi-technique approach:

- NMR spectroscopy : Confirm cyclopropane ring integrity via characteristic proton signals (δ 0.5–1.5 ppm for cyclopropane CH₂ groups) .

- LC-MS : Monitor molecular ion peaks at m/z 114.14 (C₆H₁₀O₂) with <5% impurity thresholds .

- IR spectroscopy : Validate carboxylic acid functionality (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) .

- Purity standards : Cross-reference with pharmacopeial guidelines (e.g., USP) using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

What safety protocols are critical when handling 3-cyclopropylpropanoic acid in laboratory settings?

Methodological Answer:

Safety measures align with EU CLP regulations (Skin Corrosion/Irritation Category 1, H314):

- Personal protective equipment (PPE) : Butyl rubber gloves (EN 374 standard, >6 mm thickness) and tight-fitting goggles (EN 166) .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to limit inhalation exposure (P260 precaution).

- Emergency response : Immediate rinsing with water for skin/eye contact (P303+P361+P353).

How does the cyclopropane ring influence the pharmacological activity of 3-cyclopropylpropanoic acid derivatives?

Advanced Research Focus:

The cyclopropane moiety enhances metabolic stability and bioavailability in drug candidates. For example:

- Shikonin derivatives : 3-Cyclopropylpropanoic acid serves as a precursor for anticancer agents by inhibiting NF-κB pathways (in vitro IC₅₀ ~5–10 µM) .

- Enzyme inhibition : Cyclopropane rigidity improves binding affinity to enzymes like cyclooxygenase-2 (COX-2) in anti-inflammatory studies .

- SAR studies : Modifying the propanoic acid chain length alters logP values (experimental range: 1.2–2.8), impacting blood-brain barrier permeability .

What challenges arise in formulating 3-cyclopropylpropanoic acid into stable drug formulations?

Advanced Research Focus:

Key stability issues include:

- pH sensitivity : Degradation above pH 7.0 due to cyclopropane ring strain. Buffered formulations (pH 4.5–6.5) are recommended.

- Thermal instability : Storage at 2–8°C prevents decomposition (TGA data shows 5% mass loss at 101.5°C).

- Excipient compatibility : Avoid polyols (e.g., PEG) that accelerate esterification; use hydroxypropyl methylcellulose (HPMC) instead .

How should researchers address contradictory data in literature regarding the reactivity of 3-cyclopropylpropanoic acid?

Data Contradiction Analysis:

Discrepancies in reaction yields or byproduct profiles often stem from:

- Reagent purity : Impurities in cyclopropane precursors (e.g., residual halides) can alter reaction pathways .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) increase nucleophilicity but may promote side reactions .

- Validation : Replicate studies under standardized conditions (e.g., ICH Q2 guidelines) and cross-validate with alternative techniques (e.g., GC-MS vs. LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。